molecular formula C11H10FNO2 B12927693 2-Fluoroethyl indolizine-3-carboxylate

2-Fluoroethyl indolizine-3-carboxylate

Cat. No.: B12927693
M. Wt: 207.20 g/mol
InChI Key: BEXYPXATXNKIAS-UHFFFAOYSA-N
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Description

2-Fluoroethyl indolizine-3-carboxylate is a synthetic chemical reagent designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features the indolizine scaffold, a fused bicyclic nitrogen system known for its planar structure and extended conjugation, which enables effective π-stacking and hydrogen bonding with biological targets . The 2-fluoroethyl ester group is a versatile functional handle for further chemical modification or for potential use in the development of positron emission tomography (PET) tracers, given the utility of the fluorine-18 isotope in non-invasive imaging . The indolizine core, especially when functionalized with ester groups, has demonstrated significant potential in pharmacological profiling. Research on structurally similar ethyl indolizine-3-carboxylate derivatives has shown promising inhibitory activity against a panel of human tumor cell lines, including non-small cell lung cancer and glioblastoma cells . Molecular docking studies of analogous compounds suggest a mechanism of action that may involve binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation . In silico ADMET predictions for active indolizine derivatives often indicate favorable oral bioavailability and promising drug-like qualities, making this chemotype a valuable starting point for the design of novel anticancer agents . This product is provided for research purposes to support the synthesis and biological evaluation of new indolizine-based compounds. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-fluoroethyl indolizine-3-carboxylate

InChI

InChI=1S/C11H10FNO2/c12-6-8-15-11(14)10-5-4-9-3-1-2-7-13(9)10/h1-5,7H,6,8H2

InChI Key

BEXYPXATXNKIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(N2C=C1)C(=O)OCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoroethyl indolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyridine with ethyl glyoxalate and a fluoroethylating agent in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl indolizine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that indolizine derivatives, including 2-fluoroethyl indolizine-3-carboxylate, exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. A study demonstrated that several indolizine compounds showed micromolar range inhibition against COX-2, with some derivatives exhibiting IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Table 1: COX-2 Inhibition Activity of Indolizine Derivatives

Compound NameIC50 (µM)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate5.84
Indomethacin6.84
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate6.99

1.2 Antimycobacterial Activity

Indolizines have also shown promise as potential anti-tuberculosis agents. A recent study identified several derivatives that demonstrated potent inhibitory effects against Mycobacterium tuberculosis (MTB). Notably, compounds containing specific substituents exhibited minimum inhibitory concentration (MIC) values as low as 5 µg/mL against MTB strains, suggesting their potential as therapeutic agents for multidrug-resistant tuberculosis .

Table 2: Antimycobacterial Activity of Indolizine Derivatives

Compound NameMIC (µg/mL)Target Enzyme Inhibition (%)
Compound 5h516
Compound 5f1652

Fluorescent Applications

2.1 Fluorescence Imaging

The ability of indolizine derivatives to serve as fluorescent probes has been explored extensively. For instance, studies have shown that certain indolizine-based compounds can penetrate cell membranes and are effective for fluorescence imaging of live cells. These compounds demonstrate high fluorescence quantum yields and tunable emission properties, making them suitable for biological imaging applications .

Table 3: Photophysical Properties of Indolizine Fluorophores

Compound NameEmission Maximum (nm)Quantum Yield (%)
2-Oxo-pyrano[2,3-b]indolizine-3-carboxylate48092
Fluorescent pH Indicator462 - 580Variable

Synthesis and Functionalization

The synthetic versatility of indolizines allows for the introduction of various functional groups, enhancing their biological activity and fluorescence properties. Recent advancements have utilized β,β-difluoro peroxides as building blocks for the synthesis of functionalized indolizines through regioselective oxidative annulation methods . This approach not only simplifies the synthesis but also expands the library of potential bioactive compounds.

Conclusion and Future Directions

The applications of this compound span multiple fields including medicinal chemistry and materials science. Its demonstrated anti-inflammatory and antimycobacterial activities position it as a candidate for further pharmaceutical development. Additionally, its fluorescent properties open avenues for use in biological imaging techniques.

Future research should focus on optimizing the pharmacological profiles of these derivatives through structural modifications and exploring their mechanisms of action at the molecular level. The ongoing development of novel synthesis methods will likely yield new derivatives with enhanced efficacy and specificity for targeted applications.

Mechanism of Action

The mechanism of action of 2-fluoroethyl indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways by interacting with specific receptors .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Indolizine Derivatives

Compound Substituents IR Peaks (cm⁻¹) Yield (%) Purity (%)
Ethyl Indolizine-2-Carboxylate 2-COOEt 1710, 2975 38 -
This compound 3-COOCH₂CH₂F - - -
Ethyl 7-Acetyl-3-Benzoylindolizine-1-Carboxylate 1-COOEt, 3-PhCO, 7-Acetyl 1685, 1626 - ≥99

Research Findings and Implications

  • Reactivity: The 3-carboxylate position in this compound may sterically hinder nucleophilic attacks compared to 1- or 2-carboxylate isomers, as seen in the lower reactivity of 3-substituted indolizines in coupling reactions .
  • Pharmacological Potential: Fluorinated indolizines like the target compound are understudied compared to benzoyl- or acetyl-substituted analogs (e.g., ’s anti-tubercular derivatives). However, fluorine’s metabolic stability suggests promise in prolonged drug action .

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